molecular formula C18H22N2O3 B2974951 2-((3,4-dimethoxybenzyl)amino)-N-methyl-2-phenylacetamide CAS No. 1236272-08-4

2-((3,4-dimethoxybenzyl)amino)-N-methyl-2-phenylacetamide

Katalognummer B2974951
CAS-Nummer: 1236272-08-4
Molekulargewicht: 314.385
InChI-Schlüssel: ZXGJPBSNYMIPBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((3,4-dimethoxybenzyl)amino)-N-methyl-2-phenylacetamide” is a complex organic molecule. It contains a benzyl group (a phenyl ring attached to a methylene bridge), which is substituted with two methoxy groups (OCH3) at the 3rd and 4th positions . It also has an amide group (CONH2), which is a common functional group in biochemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl and amide groups could potentially influence its shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Anti-Ulcer Effects

This compound has been found to have significant anti-ulcer effects. It has been evaluated using various types of experimental gastric and duodenal ulcers in rats. Pretreatment with this compound resulted in a dose-related inhibition of water-immersion stress-, serotonin-, acetylsalicylic acid (ASA)-, indometacin-, ethanol-, and 2-deoxy-D-glucose (2DG) plus indometacin-induced gastric ulcers as well as cysteamine-induced duodenal ulcers .

Gastric Acid and Pepsin Output Reduction

At doses of 30 mg/kg p.o. and above, this compound produced a significant decrease in gastric acid and pepsin output in pylorus-ligated rats .

Gastric Mucosal Blood Flow Increase

At effective anti-ulcer doses, this compound produced a sustained increase in gastric mucosal blood flow in conscious, restrained rats .

Inhibition of Gastric Acid Secretion

In anesthetized rats with acute gastric fistulae, 30 mg/kg i.v. of this compound significantly inhibited gastric acid secretion stimulated by 2DG .

Anticancer Properties

N-(tetrahydroquinolin-1-yl) amide compound A, which is similar to the compound , can be used as NF-κB inhibitors, which could be useful in anticancer drug research .

Treatment of Metabolic and Immunological Diseases

Retinoid nuclear modulators B, which are similar to the compound , are important agents for the treatment of metabolic and immunological diseases .

Treatment of Neuroinflammation

Lipopolysaccharide (LPS)-induced inflammatory mediators C and D, which are similar to the compound , might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .

Acceleration of Chronic Gastric Ulcer Healing

The rate of healing of chronic gastric ulcers induced by acetic acid was significantly accelerated by this compound (100 and 300 mg/kg p.o.) .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Zukünftige Richtungen

Future research could focus on further characterizing this compound, including its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

Eigenschaften

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-N-methyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-19-18(21)17(14-7-5-4-6-8-14)20-12-13-9-10-15(22-2)16(11-13)23-3/h4-11,17,20H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGJPBSNYMIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.